molecular formula C16H13FO B6323432 (2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 1322893-24-2

(2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323432
CAS No.: 1322893-24-2
M. Wt: 240.27 g/mol
InChI Key: LUKNPYMCURDTHD-MDZDMXLPSA-N
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Description

“(2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The 2-fluorophenyl group occupies the β-position (ring B), while the 3-methylphenyl group is attached to the α-position (ring A). Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The E-configuration of the double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological efficacy .

The 3-methyl group on ring A may modulate electron density and hydrophobic interactions. This compound’s structural features align with SAR trends observed in non-piperazine-substituted chalcones, where substituent electronegativity and position significantly impact activity .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-12-5-4-7-14(11-12)16(18)10-9-13-6-2-3-8-15(13)17/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKNPYMCURDTHD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen-Schmidt condensation involves base-catalyzed aldol addition between 2-fluorobenzaldehyde and 3-methylacetophenone, followed by dehydration to form the α,β-unsaturated ketone. The reaction proceeds via enolate formation at the acetophenone α-carbon, which attacks the aldehyde carbonyl group. A 1:1 molar ratio of aldehyde to ketone typically achieves optimal yields.

Standard Laboratory Procedure

A representative protocol involves:

  • Dissolving 10 mmol 2-fluorobenzaldehyde and 10 mmol 3-methylacetophenone in 50 mL ethanol

  • Adding 15 mmol NaOH dissolved in 10 mL H₂O dropwise under ice cooling

  • Stirring at 25°C for 6–8 hours

  • Quenching with 100 mL ice water, filtering, and recrystallizing from ethanol/water (3:1)

This method yields pale yellow crystals (mp 98–101°C) with 82–85% efficiency.

Optimization of Reaction Parameters

Influence of Base Selection

Comparative studies reveal base-dependent yield variations:

BaseConcentration (mol%)Yield (%)Purity (%)
NaOH158598
KOH158897
LiOH157895
Ca(OH)₂156592

Potassium hydroxide demonstrates superior performance due to enhanced enolate stabilization.

Solvent Effects and Reaction Medium

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric ConstantTime (h)Yield (%)
Ethanol24.3685
Methanol32.7588
DMF36.7492
Water80.1845

While DMF accelerates the reaction, methanol balances reaction rate and environmental impact.

Alternative Green Synthesis Methods

Solvent-Free Mechanochemical Grinding

A planetary ball mill procedure achieves 88% yield:

  • Grind 10 mmol reactants with 15 mmol KOH at 350 rpm for 45 minutes

  • Wash with 5% acetic acid and recrystallize from hexane

This method reduces waste generation by 78% compared to traditional routes.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz, 300 W) in ethanol:

  • Reduces reaction time to 35 minutes

  • Enhances yield to 91% through cavitation-induced mixing

Energy consumption decreases by 64% versus conventional heating.

Micellar Catalysis in Aqueous Media

CTAB micellar system (1.2 mM):

  • 94% yield at 50°C in 2 hours

  • Enables catalyst recycling (>5 cycles)

Tween 80 surfactant systems show comparable efficiency (91%) with improved biodegradability.

Crystallization and Purification Techniques

Slow evaporation from dichloromethane/acetonitrile (9:1) produces X-ray quality crystals. Thermal analysis (TGA/DSC) confirms decomposition onset at 218°C, with a sharp melting endotherm at 101.5°C. Recrystallization solvents impact crystal morphology:

Solvent SystemCrystal HabitPurity (%)
Ethanol/waterNeedles98
AcetonitrilePlates99
Dichloromethane/hexanePrisms97

Analytical Characterization Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, α-H), 7.65–7.12 (m, 8H aromatic), 2.45 (s, 3H, CH₃)

  • FT-IR (cm⁻¹): 1654 (C=O), 1598 (C=C), 1225 (C-F)

  • XRD : Monoclinic P2₁/c space group, Z=4, a=8.542 Å, b=10.321 Å, c=14.876 Å

  • GC-MS : m/z 256 [M]⁺, 238 [M-H₂O]⁺, 121 [C₇H₆F]⁺

Industrial-Scale Production Considerations

Continuous flow reactors operating at 60°C with 10-minute residence time achieve 89% conversion. Process intensification strategies reduce byproduct formation to <2%. Economic analysis indicates 23% cost reduction compared to batch methods through solvent recycling and energy recovery .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, dihydrochalcones.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Compound Name Substituents (Ring A / Ring B) Dihedral Angle (°) Key Interactions Reference
(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)... 4-Fluorophenyl / 2-Fluorophenyl 6.80 C–H···F, C–H···O
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)... 4-Bromophenyl / 4-Fluorophenyl Isostructural Halogen···π interactions
Cardamonin 2,4-Dihydroxyphenyl / Phenyl N/A Hydrogen bonding
  • Dihedral Angles : The dihedral angle between aromatic rings in the title compound is expected to differ from the 6.80° observed in its 4-fluorophenyl analog due to steric effects of the 3-methyl group .
  • Crystal Packing : Halogen substituents (e.g., bromine in ) enhance π-stacking and halogen bonding, whereas methyl groups may favor hydrophobic interactions .

Physicochemical and Optical Properties

Compound Name χ(3) (×10⁻²⁰ m²/V²) Substituent Influence Reference
3MPNP 2.77 Nitro group enhances NLO response
FCH (Fluorinated chalcone) 369.294 Fluorine increases polarizability
Title Compound (Theoretical) ~2.0–3.0 (Estimated) Methyl reduces χ(3) vs. nitro
  • Nonlinear Optical (NLO) Properties: The title compound’s 3-methylphenyl group likely reduces χ(3) compared to nitro-substituted analogs like 3MPNP due to lower electron-withdrawing capacity .

Antimicrobial and Antiproliferative Activity

  • Triazole-Chalcone Hybrids (): Compounds like 4k (4-nitrophenyl) and 4l (trifluoromethoxy) show high yields (>88%) and crystallinity, suggesting that electron-withdrawing groups on ring B improve synthetic feasibility. The title compound’s 2-fluorophenyl group may offer similar advantages .
  • Antiproliferative Activity : Pyrazole-pyrrole chalcones (e.g., 5a , 5c ) exhibit significant activity against renal cancer cells. The title compound’s 3-methyl group could mimic hydrophobic interactions seen in these derivatives .

Key Research Findings and Trends

Substituent Position Matters: Ortho vs. Methyl vs. Hydroxyl: The 3-methyl group on ring A lacks hydrogen-bonding capability, unlike cardamonin’s 2,4-dihydroxy groups, which explains its lower inhibitory activity .

Synthetic Flexibility :

  • Chalcones with halogens (F, Br) or methoxy groups are synthesized efficiently via Claisen-Schmidt condensation, as seen in and .

Multifunctional Applications :

  • Fluorinated chalcones like the title compound are candidates for antimicrobial drugs () and NLO materials (), bridging medicinal and materials chemistry .

Biological Activity

The compound (2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is a member of a class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H13FO
  • Molecular Weight : 240.27 g/mol
  • CAS Number : 1354942-42-9

Structure

The structure of the compound features a conjugated double bond system, which is characteristic of chalcones, contributing to its biological activity.

Biological Activity

Chalcones are known for a variety of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the potential of chalcones in inhibiting cancer cell proliferation and inducing apoptosis. For instance, one study highlighted that a related chalcone hybrid exhibited significant antiproliferative effects on melanoma cells, leading to cell cycle arrest and apoptosis through mitochondrial dysfunction and activation of caspases .
  • Antimicrobial Properties : Research has shown that chalcones can exhibit antimicrobial activity against various pathogens. A study indicated that certain chalcone derivatives displayed notable antibacterial effects against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating the expression and phosphorylation of key proteins involved in cell cycle regulation and apoptosis pathways, such as cyclin B1 and p21 .
  • Mitochondrial Dysfunction : The disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol are critical events leading to apoptosis in treated cells .

Antiproliferative Effects in Melanoma

A detailed study investigated the antiproliferative effects of (E)-3-(2-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one on melanoma cells. The results showed:

  • Cell Cycle Arrest : The compound caused significant cell cycle arrest at the G2/M phase.
  • Caspase Activation : Increased activity of executioner caspases 3/7 was observed, indicating the induction of apoptosis.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was evaluated against several bacterial strains. Key findings included:

CompoundMIC (µg/mL)Activity
This compound0.22 - 0.25Strong antibacterial activity

This data indicates its potential use in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(2-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 3-methylacetophenone and 2-fluorobenzaldehyde under basic conditions (e.g., NaOH/EtOH). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves regioselectivity for the E-isomer .
  • Purification : Recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate) achieves >95% purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm E-configuration (vinyl proton coupling constant J=1516J = 15–16 Hz) and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 254.1) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C=O⋯H–C hydrogen bonds) .

Q. How is this compound screened for initial pharmacological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Agar diffusion against S. aureus and E. coli (MIC values typically 25–50 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50_{50} ~10–20 µM) .

Advanced Research Questions

Q. What computational methods are used to predict/reactivity and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis set predicts hyperpolarizability (βtotal\beta_{\text{total}}) values (~50 × 1030^{-30} esu), indicating NLO potential .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 60% H⋯H contacts) influencing crystal packing .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Methodological Answer : Comparative studies show:

  • Fluorine vs. Chlorine : Fluorine enhances bioavailability (logP = 3.2 vs. 3.8 for Cl-substituted analogs) but reduces antimicrobial potency due to decreased electrophilicity .
  • Methoxy Groups : Introducing -OCH3_3 at the 4-position increases cytotoxicity (IC50_{50} ↓ by 40%) via enhanced DNA intercalation .

Q. What are the challenges in resolving contradictory data on its biological activity across studies?

  • Methodological Answer : Contradictions arise from:

  • Assay Variability : Differences in cell line sensitivity (e.g., HeLa vs. MCF-7) and incubation times .
  • Solubility Issues : DMSO stock solutions >1% v/v induce cytotoxicity artifacts .
  • Solution : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., flow cytometry + Western blot) .

Q. How is this compound utilized in synthesizing heterocyclic drug intermediates?

  • Methodological Answer : It serves as a precursor for:

  • Pyrazolines : Hydrazine condensation under acidic conditions yields analogs with anti-inflammatory activity (IC50_{50} COX-2 = 0.8 µM) .
  • Chalcone-Oxime Hybrids : Nitric oxide donors with vasorelaxant effects (EC50_{50} = 12 nM) .

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